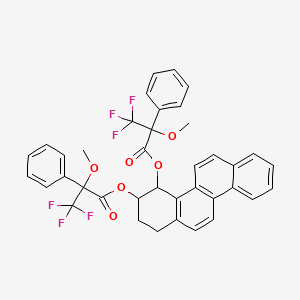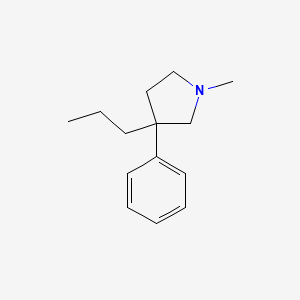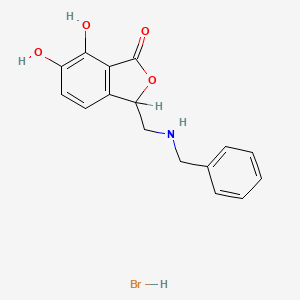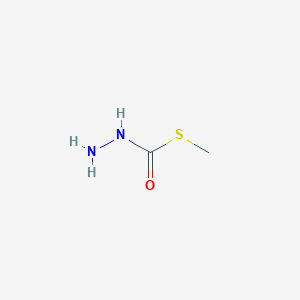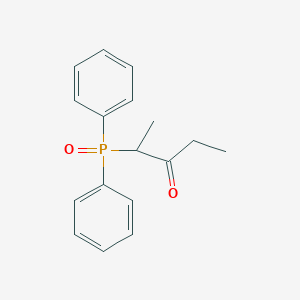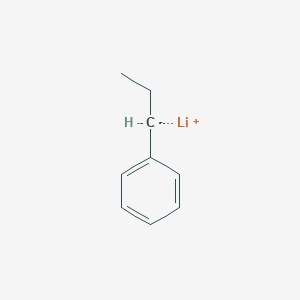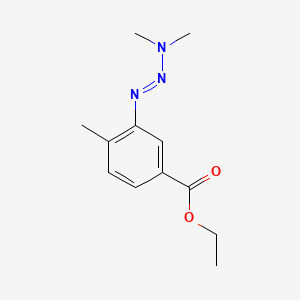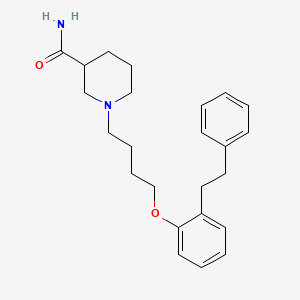
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl is a complex organic compound that belongs to the class of bibenzyl derivatives Bibenzyl compounds are known for their diverse biological activities and are often found in various natural sources, including bryophytes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.
Formation of the Bibenzyl Core: The bibenzyl core is constructed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Linking the Piperidine and Bibenzyl Units: The final step involves linking the piperidine unit to the bibenzyl core through an etherification reaction, using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted bibenzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bibenzyl: The parent compound, known for its simpler structure and basic biological activities.
Bisbibenzyl: A dimeric form with enhanced biological properties.
Marchantin: A macrocyclic bibenzyl derivative with significant biological activity.
Uniqueness
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its complex structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
72279-00-6 |
|---|---|
Formule moléculaire |
C24H32N2O2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-[4-[2-(2-phenylethyl)phenoxy]butyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H32N2O2/c25-24(27)22-12-8-17-26(19-22)16-6-7-18-28-23-13-5-4-11-21(23)15-14-20-9-2-1-3-10-20/h1-5,9-11,13,22H,6-8,12,14-19H2,(H2,25,27) |
Clé InChI |
COWRQWLTZAMMKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CCCCOC2=CC=CC=C2CCC3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


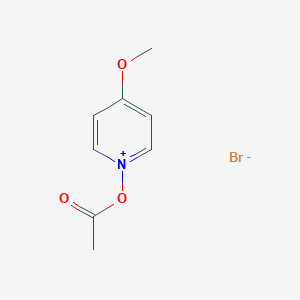
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
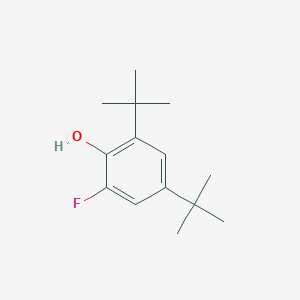
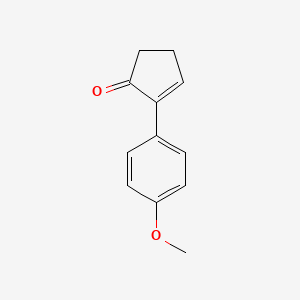
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
